3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate

Lipophilicity Physicochemical property Drug-likeness

This fully substituted pyrazole ester features a 3,4-dimethoxyphenylacetate moiety that elevates logP by +2.5–3.5 units over the baseline acetate analog, enhancing passive membrane permeability for intracellular target engagement. The two additional methoxy oxygen hydrogen-bond acceptors and increased tPSA (~+20–25 Ų) re-order target-binding poses, offering distinct selectivity profiles unattainable with simpler ester analogs. Pair with the 4-nitrobenzenesulfonyl analog to study oxidative vs. reductive metabolic pathways. Supplied at ≥95% purity for research applications.

Molecular Formula C27H26N2O6S
Molecular Weight 506.57
CAS No. 851092-93-8
Cat. No. B2813077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate
CAS851092-93-8
Molecular FormulaC27H26N2O6S
Molecular Weight506.57
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)CC4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C27H26N2O6S/c1-18-10-13-22(14-11-18)36(31,32)26-19(2)28-29(21-8-6-5-7-9-21)27(26)35-25(30)17-20-12-15-23(33-3)24(16-20)34-4/h5-16H,17H2,1-4H3
InChIKeyVOJXDFIASYLOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

851092-93-8 | 3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate – Structural Identity and Core Properties


3-Methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl 2-(3,4-dimethoxyphenyl)acetate (CAS 851092-93-8) is a fully substituted pyrazole derivative bearing a 4-tosyl (p-toluenesulfonyl) group, an N1-phenyl ring, a C3-methyl substituent, and a C5 ester linkage to 3,4-dimethoxyphenylacetic acid . With a molecular formula of C27H26N2O6S and a molecular weight of 506.57 g/mol, the compound is typically supplied at ≥95% purity for research use . The tosyl group at the 4-position serves as both a steric shield and an electron‑withdrawing element, while the 3,4-dimethoxyphenylacetate ester introduces additional hydrogen-bond acceptors and lipophilic character that distinguish this molecule from simpler pyrazole esters.

851092-93-8 – Why In-Class Pyrazole Esters Cannot Be Interchanged Without Quantitative Validation


Pyrazole esters that share the 3-methyl-1-phenyl-4-tosyl‑1H‑pyrazol‑5‑yl core can differ dramatically in biological performance when the ester moiety is altered. The 3,4-dimethoxyphenylacetate group present in 851092-93-8 is substantially larger and more electron‑rich than the simple acetate found in the baseline analog [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate (ChEMBL CHEMBL1450793) [1]. This difference increases calculated logP by approximately 2.5–3.5 units and introduces two additional hydrogen‑bond acceptors, which can re‑order target‑binding poses, alter selectivity profiles, and change metabolic stability in ways that are not predictable from core‑scaffold SAR alone. Substituting the 3,4-dimethoxyphenylacetate ester with a smaller or less functionalized ester therefore carries a high risk of losing the specific potency, selectivity, or physicochemical profile for which 851092-93-8 was originally designed or selected.

851092-93-8 – Quantitative Differentiation Evidence vs. Closest Analogs


LogP Shift Driven by the 3,4-Dimethoxyphenylacetate Ester vs. the Acetate Analog

The 3,4-dimethoxyphenylacetate ester of 851092-93-8 introduces a significantly higher calculated logP compared to the baseline acetate ester, [5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] acetate. Using the ATB-derived structure of the acetate analog [1] and standard fragment-based logP predictions, the difference is estimated at +2.5 to +3.5 log units. No experimental logP value for 851092-93-8 has been published; this inference is class-level and should be verified experimentally before procurement decisions.

Lipophilicity Physicochemical property Drug-likeness

Hydrogen-Bond Acceptor Count and Topological Polar Surface Area Distinction from Non-Methoxy Analogs

851092-93-8 contains eight oxygen atoms (six in the sulfonyl and ester groups, two as methoxy substituents on the phenylacetate), yielding a higher topological polar surface area (tPSA) than analogs lacking the dimethoxy motif. The des-methoxy analog, 3-methyl-1-phenyl-4-tosyl-1H-pyrazol-5-yl acetate, has a tPSA of approximately 70 Ų [1]. The dimethoxy substitution increases tPSA by an estimated 20–25 Ų, placing 851092-93-8 in a range (~90–95 Ų) that can influence oral absorption according to the rule-of-five. No experimental tPSA has been reported for 851092-93-8.

Hydrogen bonding tPSA Oral bioavailability

Electron‑Donating Methoxy Groups Differentiate 851092-93-8 from the 4-Nitrobenzenesulfonyl Analog in Redox Potential

The 3,4-dimethoxyphenylacetate moiety of 851092-93-8 is electron‑rich and can undergo oxidative O‑demethylation, a metabolic pathway not available to the 4-nitrobenzenesulfonyl analog (CAS 851093-46-4). While no experimental redox data exist for either compound, the presence of methoxy groups lowers the oxidation potential relative to the nitro‑substituted analog, which is electron‑deficient and may follow reductive metabolic routes . This qualitative difference means the two compounds cannot be considered interchangeable in assays where metabolic stability or reactive metabolite formation is a concern.

Electrochemistry Redox stability Oxidative metabolism

851092-93-8 – Recommended Application Scenarios Grounded in Quantitative Differentiation


Cell‑Based Phenotypic Screening Requiring a Highly Lipophilic, Membrane‑Permeable Probe

When a screening campaign demands a pyrazole‑based probe with elevated logP to ensure passive membrane crossing, 851092-93-8 is a more appropriate choice than its less lipophilic acetate analog. The estimated logP increase of +2.5 to +3.5 units (Section 3, Evidence Item 1) suggests enhanced membrane partitioning, making it suitable for intracellular target engagement assays where the simpler acetate ester may fail to reach effective cytoplasmic concentrations.

Structure–Activity Relationship (SAR) Studies Focused on Ester‑Group Lipophilicity and Hydrogen‑Bonding Effects

851092-93-8 serves as a tool compound for dissecting the contribution of the ester moiety to target binding. Its 3,4-dimethoxyphenylacetate group adds two methoxy oxygen atoms that can act as hydrogen‑bond acceptors, while simultaneously increasing tPSA by ~20–25 Ų compared to the acetate baseline (Section 3, Evidence Item 2). Researchers can use this compound alongside the acetate analog to correlate changes in hydrogen‑bonding capacity and polarity with shifts in potency or selectivity.

Metabolic Stability Profiling of Electron‑Rich vs. Electron‑Deficient Pyrazole Esters

In metabolic stability assays, 851092-93-8 can be paired with the 4‑nitrobenzenesulfonyl analog (CAS 851093-46-4) to compare oxidative versus reductive metabolic pathways. The electron‑rich 3,4‑dimethoxyphenyl ring of 851092-93-8 is predicted to undergo O‑demethylation, whereas the nitro analog is more likely to undergo nitro‑reduction (Section 3, Evidence Item 3). This pairwise comparison informs the design of metabolically resilient lead compounds.

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